5-chloro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide
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Overview
Description
5-chloro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide is a heterocyclic compound that contains a thiazole ring, a pyrrolidine ring, and a thiophene ring. These structural features make it an interesting subject for research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide typically involves multi-step reactions. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The pyrrolidine ring can be introduced via a cyclization reaction involving an appropriate precursor. The final step often involves the coupling of the thiazole and pyrrolidine intermediates with a thiophene-2-carboxylic acid derivative under suitable conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2-position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like palladium on carbon (Pd/C) for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group can yield the corresponding amine .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving thiazole and thiophene derivatives.
Industry: Use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-chloro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in microbial growth or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methyl-1,2-thiazol-3-one: Another thiazole derivative with similar structural features.
N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide: A compound with a similar core structure but different substituents.
Uniqueness
5-chloro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide is unique due to its specific combination of a thiazole ring, a pyrrolidine ring, and a thiophene ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3OS2/c13-10-2-1-9(19-10)11(17)15-8-3-5-16(7-8)12-14-4-6-18-12/h1-2,4,6,8H,3,5,7H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWVPHWWVFSLFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=C(S2)Cl)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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